4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid

Catalog No.
S6801517
CAS No.
438190-81-9
M.F
C14H13NO3
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic aci...

CAS Number

438190-81-9

Product Name

4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid

IUPAC Name

2-amino-5-(3-methoxyphenyl)benzoic acid

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C14H13NO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17)

InChI Key

UMRDTPZHISGZDC-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O

4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid, with the molecular formula C14H13NO3 and CAS Registry Number 861389-72-2, is an organic compound belonging to the biphenyl family. This compound features an amino group (-NH2), a methoxy group (-OCH3), and a carboxylic acid group (-COOH) attached to a biphenyl structure. Its molecular weight is approximately 243.26 g/mol, making it a relatively low-molecular-weight compound suitable for various applications in medicinal chemistry and organic synthesis .

The chemical reactivity of 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid can be attributed to its functional groups:

  • Acid-Base Reactions: The carboxylic acid group can donate a proton (H+) in acidic conditions, forming its conjugate base.
  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in reactions with electrophiles.
  • Reduction: The nitro or carbonyl groups (if present) can be reduced to amines or alcohols.

These reactions make it versatile for further chemical modifications in synthetic pathways.

Several synthetic routes can be employed to produce 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid:

  • Biphenyl Derivative Synthesis: Starting from biphenyl, methoxylation followed by carboxylation can yield the desired structure.
  • Amination Reactions: The introduction of the amino group can be achieved through nucleophilic substitution on a suitable precursor.
  • Functional Group Transformations: Existing functional groups on related biphenyl compounds can be modified through standard organic reactions such as Friedel-Crafts acylation or reduction processes.

Each method may vary in efficiency and yield based on reaction conditions and reagents used.

4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid finds potential applications in:

  • Pharmaceuticals: As a building block for the synthesis of biologically active compounds.
  • Material Science: In the development of polymers or materials with specific properties due to its functional groups.
  • Research: As a reagent in organic synthesis or as a probe in biological studies.

Interaction studies are crucial for understanding how 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid interacts with biological systems. Preliminary studies could focus on:

  • Protein Binding: Investigating how this compound binds to various proteins could reveal its mechanism of action.
  • Enzyme Inhibition: Assessing whether it inhibits key enzymes involved in metabolic pathways could provide insights into its therapeutic potential.

In vitro and in vivo studies would be essential to explore these interactions comprehensively.

Several compounds share structural similarities with 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid. Here are some comparisons highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
4-Amino-[1,1'-biphenyl]-3-carboxylic acidLacks methoxy groupMore polar; different solubility characteristics
4-Methoxy-[1,1'-biphenyl]-3-carboxylic acidLacks amino groupPotentially less biologically active
Methyl 4'-amino-[1,1'-biphenyl]-3-carboxylateMethyl ester instead of carboxylic acidDifferent reactivity due to ester functionality

The presence of both amino and methoxy groups in 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid enhances its potential for diverse

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.08954328 g/mol

Monoisotopic Mass

243.08954328 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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